FSL-1 Exhibits 22.8-Fold Higher Potency than Pam3CSK4 in Primary Human PBMC Activation
FSL-1 demonstrates significantly greater potency than the TLR2/1 agonist Pam3CSK4 in primary human peripheral blood mononuclear cells (PBMCs). This difference is critical when selecting an agonist to trigger innate immune responses in physiologically relevant mixed cell populations [1].
| Evidence Dimension | EC50 for NF-κB Activation in PBMCs |
|---|---|
| Target Compound Data | 0.1618 ng/mL |
| Comparator Or Baseline | Pam3CSK4: 3.689 ng/mL |
| Quantified Difference | 22.8-fold higher potency for FSL-1 |
| Conditions | Human PBMCs stimulated for 24 hours; NF-κB activity quantified via luciferase reporter assay |
Why This Matters
FSL-1's 22.8-fold higher potency in primary human immune cells enables lower working concentrations, reducing potential off-target effects and conserving valuable compound for long-term or large-scale experimental use.
- [1] Versteeg L, Wei J, Liu Z, Keegan B, Fujiwara RT, Jones KM, Aroian R, Bottazzi ME, Hotez PJ, Zhan B. Protective efficacy of a chimeric antigen against multiple hookworm species. Vaccines. 2025;13(9):1009. Table 1. View Source
